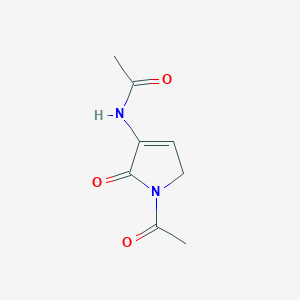
(S)-2-((S)-2-Acetamido-3-(1H-indol-3-yl)propanamido)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-((S)-2-Acetamido-3-(1H-indol-3-yl)propanamido)propanoic acid is a complex organic compound that features an indole ring, an acetamido group, and a propanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((S)-2-Acetamido-3-(1H-indol-3-yl)propanamido)propanoic acid typically involves multiple steps, starting from readily available starting materials. One common approach is the condensation of an indole derivative with an acetamido-protected amino acid. The reaction conditions often require the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like N,N-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated synthesis equipment, controlled temperature and pH conditions, and purification techniques such as recrystallization and chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-((S)-2-Acetamido-3-(1H-indol-3-yl)propanamido)propanoic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH4) to yield corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the acetamido group, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Catalysts: N,N-dimethylaminopyridine (DMAP), dicyclohexylcarbodiimide (DCC).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield indole-3-carboxylic acid, while reduction can produce various amine derivatives .
Aplicaciones Científicas De Investigación
(S)-2-((S)-2-Acetamido-3-(1H-indol-3-yl)propanamido)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals
Mecanismo De Acción
The mechanism of action of (S)-2-((S)-2-Acetamido-3-(1H-indol-3-yl)propanamido)propanoic acid involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity. The acetamido group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carboxylic acid: An oxidation product of indole derivatives.
2-Amino-3-(1H-indol-3-yl)propan-1-ol: A related compound with similar structural features
Uniqueness
(S)-2-((S)-2-Acetamido-3-(1H-indol-3-yl)propanamido)propanoic acid is unique due to its combination of an indole ring and an acetamido-protected amino acid. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C16H19N3O4 |
|---|---|
Peso molecular |
317.34 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C16H19N3O4/c1-9(16(22)23)18-15(21)14(19-10(2)20)7-11-8-17-13-6-4-3-5-12(11)13/h3-6,8-9,14,17H,7H2,1-2H3,(H,18,21)(H,19,20)(H,22,23)/t9-,14-/m0/s1 |
Clave InChI |
XSQDVXAOWRQIFD-XPTSAGLGSA-N |
SMILES isomérico |
C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)C |
SMILES canónico |
CC(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Isobutyryl-2H-cyclohepta[b]furan-2-one](/img/structure/B12912044.png)

![(3S)-N-butyl-N-[(3,5-dichlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12912056.png)



![3,4-Dimethyl-5-[2-methyl-6-(propan-2-yl)phenyl]-1,2-oxazole](/img/structure/B12912080.png)





